6-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-{[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is of interest due to its unique structure, which combines a coumarin moiety with a cyclohexene ring, potentially offering novel biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves the following steps:
Formation of the Coumarin Moiety: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where the coumarin derivative reacts with an appropriate amine.
Cyclohexene Ring Formation: The cyclohexene ring can be introduced through Diels-Alder reactions, where a diene reacts with a dienophile under thermal conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the coumarin moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The amino group allows for various substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidized coumarin derivatives.
Reduction: Reduced alcohol derivatives.
Substitution: Various substituted coumarin derivatives.
Scientific Research Applications
6-{[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The coumarin moiety is known to inhibit certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in melanin production and neurotransmission, respectively. The cyclohexene ring may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
4-METHYL-2-OXO-2H-CHROMEN-7-YL DERIVATIVES: These compounds share the coumarin core but lack the cyclohexene ring.
CYCLOHEXENE-1-CARBOXYLIC ACID DERIVATIVES: These compounds contain the cyclohexene ring but lack the coumarin moiety.
Uniqueness
The unique combination of the coumarin moiety and the cyclohexene ring in 6-{[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID provides it with distinct biological properties that are not observed in its individual components. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H17NO5 |
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Molecular Weight |
327.3 g/mol |
IUPAC Name |
6-[(4-methyl-2-oxochromen-7-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C18H17NO5/c1-10-8-16(20)24-15-9-11(6-7-12(10)15)19-17(21)13-4-2-3-5-14(13)18(22)23/h2-3,6-9,13-14H,4-5H2,1H3,(H,19,21)(H,22,23) |
InChI Key |
SGMQPIPRCVJDAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CC=CCC3C(=O)O |
Origin of Product |
United States |
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